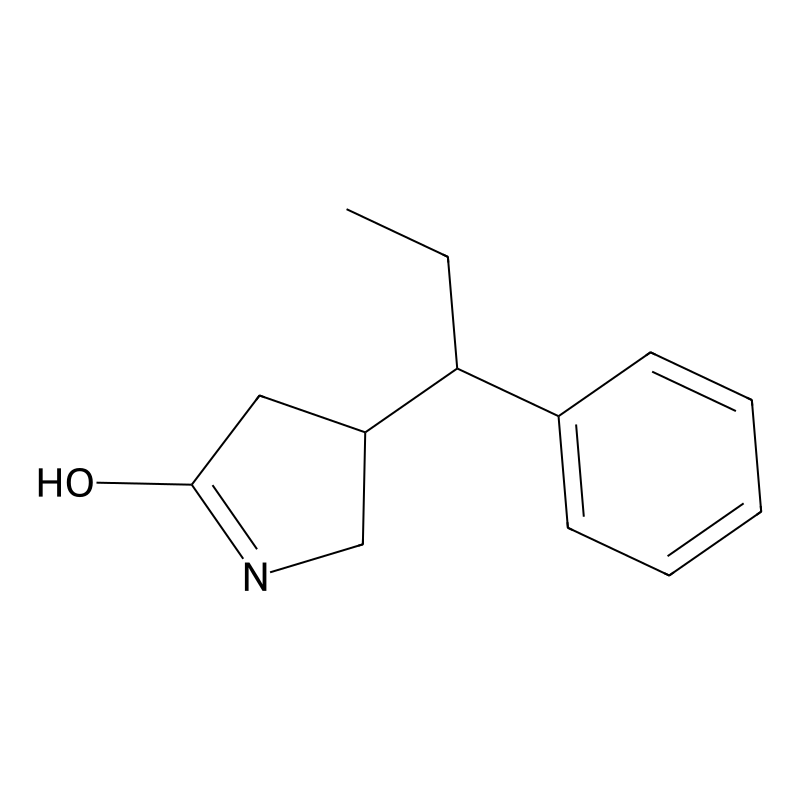

4-(1-Phenylpropyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyrrolidine in Drug Discovery

Application

Pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Methods

Results

Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75

Application

Methods

The study assessed the influence of S-75 on sodium, calcium, potassium channels, and β1-adrenergic receptors.

Results

S-75 showed prophylactic antiarrhythmic activity in the adrenaline-induced arrhythmia, but no significant activity in the model of aconitine- or calcium chloride-induced arrhythmia.

Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

Application

Methods

Results

Biological Importance of Pyrrolone

Application

Methods

Results

The study highlights the biological importance of pyrrolone and its derivatives.

4-(1-Phenylpropyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidine ring substituted with a phenylpropyl group at the fourth position and a carbonyl group at the second position. Its molecular formula is , and it is recognized for its structural complexity, which contributes to its diverse chemical and biological properties. The compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis.

- Oxidation: This compound can be oxidized to form carboxylic acids, which may further participate in synthetic pathways or biological processes.

- Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, expanding its utility in synthetic chemistry.

- Substitution: The phenylpropyl group can be substituted with other functional groups through appropriate reagents, allowing for the modification of its properties and reactivity.

Research indicates that 4-(1-Phenylpropyl)pyrrolidin-2-one exhibits various biological activities, particularly in the context of drug discovery. Pyrrolidine derivatives are known to interact with multiple biological targets, potentially influencing enzyme inhibition and receptor binding. This compound's unique structure may confer specific interactions with proteins and enzymes, making it a candidate for therapeutic exploration .

The synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors, such as amino acids or other nitrogen-containing compounds.

- Introduction of the Phenylpropyl Group: This step often involves substitution reactions where phenylpropyl halides react with the pyrrolidine intermediate under basic conditions.

- Carbonyl Group Addition: The carbonyl functionality can be introduced via oxidation methods or through specific condensation reactions that yield the desired ketone structure .

4-(1-Phenylpropyl)pyrrolidin-2-one has several applications in scientific research and industry:

- Drug Development: Due to its biological activity, this compound is explored as a potential lead in developing new pharmaceuticals targeting various diseases.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

- Research Tool: The compound is utilized in studies investigating enzyme mechanisms and receptor interactions, providing insights into biological processes .

Studies on 4-(1-Phenylpropyl)pyrrolidin-2-one have focused on its interactions with various biological targets:

- Receptor Binding: Research suggests that this compound can bind to specific receptors, influencing their activity and potentially leading to therapeutic effects.

- Enzyme Inhibition: The compound's ability to inhibit certain enzymes has been investigated, revealing its potential role in modulating biochemical pathways relevant to disease states .

4-(1-Phenylpropyl)pyrrolidin-2-one can be compared with other pyrrolidine derivatives, such as:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Phenylpropyl)pyrrolidine hydrochloride | Pyrrolidine ring + phenylpropyl | Used in enzyme inhibition studies |

| 4-(3-Methylphenyl)pyrrolidin-2-one | Pyrrolidine ring + methylphenyl | Exhibits different biological activity profiles |

| Pyrrolidine-2-one | Simple pyrrolidine derivative | Lacks the phenylpropyl substitution |

The distinct phenylpropyl group in 4-(1-Phenylpropyl)pyrrolidin-2-one provides unique chemical and biological properties compared to these similar compounds. Its specific interactions and reactivity make it a valuable candidate for further exploration in medicinal chemistry .

Pyrrolidin-2-one derivatives have been integral to organic chemistry since the mid-20th century, initially explored for their lactam-based reactivity and later for their pharmacological potential. The pyrrolidin-2-one scaffold, a five-membered γ-lactam, gained prominence due to its conformational flexibility, which enables diverse functionalization while maintaining ring stability. Early studies focused on simple derivatives, but the introduction of alkyl and aryl substituents, such as the phenylpropyl group in 4-(1-Phenylpropyl)pyrrolidin-2-one, expanded their utility in asymmetric synthesis and drug discovery.

The development of multicomponent reactions (MCRs) in the 2000s revolutionized the synthesis of complex pyrrolidin-2-ones. For instance, the reaction of amines, aldehydes, and acetylene derivatives enabled the efficient construction of 3-substituted pyrrolidin-2-ones, paving the way for derivatives like 4-(1-Phenylpropyl)pyrrolidin-2-one. These methodologies reduced synthetic steps and improved yields, making such compounds more accessible for structure-activity relationship (SAR) studies.

Significance in Synthetic Organic Chemistry

4-(1-Phenylpropyl)pyrrolidin-2-one exemplifies the strategic use of MCRs to achieve molecular complexity. Its synthesis often involves:

- Condensation Reactions: Benzaldehyde derivatives react with primary amines and acetylene-based substrates to form intermediate enamines.

- Cyclization: Intramolecular lactamization under acidic or basic conditions yields the pyrrolidin-2-one core.

- Functionalization: Introduction of the phenylpropyl group via alkylation or Grignard reactions.

The compound’s synthetic versatility is underscored by its compatibility with diverse reaction conditions, as shown in Table 1.

Table 1: Synthetic Strategies for 4-(1-Phenylpropyl)pyrrolidin-2-one Derivatives

| Reaction Type | Substrates | Yield (%) | Key Reference |

|---|---|---|---|

| Multicomponent Reaction | Amines, Aldehydes, Acetylenes | 65–92 | |

| Reductive Amination | Ketones, Primary Amines | 70–85 | |

| Ring-Closing Metathesis | Dienes | 55–75 |

The phenylpropyl side chain enhances the compound’s lipophilicity, influencing its solubility and interaction with biological targets. This substituent also introduces steric effects that modulate reactivity in further derivatization.

Position within Heterocyclic Chemistry Framework

As a γ-lactam, 4-(1-Phenylpropyl)pyrrolidin-2-one belongs to a class of heterocycles renowned for their bioisosteric potential. The pyrrolidin-2-one ring serves as a mimic for peptide bonds, enabling interactions with enzymes and receptors while resisting proteolytic degradation. Key structural features include:

- Planar Lactam Ring: Facilitates π-π stacking with aromatic residues in proteins.

- Chiral Centers: The C-4 position (bearing the phenylpropyl group) introduces stereochemical diversity, critical for enantioselective interactions.

Comparative studies with saturated pyrrolidines reveal that the lactam’s rigidity improves binding affinity in molecular targets, such as kinases and GPCRs. Additionally, the electronegative oxygen in the lactam group participates in hydrogen bonding, a property leveraged in catalyst design and supramolecular chemistry.

Research Objectives and Academic Scope

Current research on 4-(1-Phenylpropyl)pyrrolidin-2-one focuses on three objectives:

- Synthetic Optimization: Developing one-pot methodologies to reduce purification steps and improve scalability.

- Biological Evaluation: Screening for antiproliferative, antimicrobial, and anti-inflammatory activities, inspired by the efficacy of related γ-lactams against carcinoma cell lines.

- Material Science Applications: Investigating its use as a ligand in asymmetric catalysis or as a monomer in polymer synthesis.

Ongoing studies aim to replace the lactam’s oxygen with bioisosteres like phosphonates or sulfones to modulate electronic properties and bioavailability. Such modifications could expand its applicability in drug discovery and materials engineering.

The synthesis of 4-(1-phenylpropyl)pyrrolidin-2-one (molecular formula C₁₃H₁₇NO, molecular weight 203.29 g/mol) represents a significant challenge in heterocyclic chemistry [40]. This compound belongs to the pyrrolidin-2-one family, which has gained considerable attention due to its pharmaceutical importance and structural complexity [46]. The development of efficient synthetic routes requires careful consideration of multiple methodological approaches, ranging from classical techniques to modern catalytic strategies [31].

Classical Synthetic Routes

Classical synthetic approaches to pyrrolidin-2-one derivatives have provided foundational methodologies that continue to influence modern synthetic strategies [14]. These traditional routes typically involve well-established transformations that have been refined over decades of research [5].

Donor-Acceptor Cyclopropane Approaches

Donor-acceptor cyclopropane methodologies represent one of the most versatile classical approaches for synthesizing substituted pyrrolidin-2-ones [4] [8]. These three-membered ring systems bearing both electron-donating and electron-withdrawing substituents serve as highly reactive intermediates that can undergo ring-opening reactions with various nucleophiles [31].

The mechanism involves Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation [8]. Research has demonstrated that cyclopropanes bearing ester groups as acceptor substituents react efficiently with anilines and benzylamines to produce γ-amino esters, which subsequently cyclize to form pyrrolidin-2-ones [31].

| Catalyst | Reaction Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Nickel perchlorate hexahydrate | Room temperature, 1-3 hours | 70-90 | >90:10 |

| Yttrium triflate | Room temperature, 1-3 hours | 85-95 | >85:15 |

| Iron triflate | Dichloroethane, room temperature | 65-80 | >80:20 |

The donor-acceptor cyclopropane approach offers excellent scope for introducing phenylpropyl substituents through careful selection of starting materials [9]. Stereoretentive catalytic cycloaddition reactions of nonracemic donor-acceptor cyclopropanes have been shown to produce substituted pyrrolidines with high enantioselectivity under mild reaction conditions [9].

Cyclization Strategies from Acyclic Precursors

Cyclization strategies from acyclic precursors provide alternative routes to pyrrolidin-2-one derivatives through intramolecular bond formation [14]. These approaches typically involve the formation of carbon-nitrogen bonds through various cyclization mechanisms, including radical cyclizations and nucleophilic substitutions [27].

One established method involves the copper-catalyzed cyclization of aminoketones under thermal conditions [27]. Research has shown that increasing reaction temperature from 120°C to 160°C significantly decreases the required reaction time while maintaining good product yields [27]. The optimal conditions typically involve dimethylformamide as solvent with reaction times ranging from 30 minutes to 24 hours depending on temperature [27].

| Temperature (°C) | Reaction Time | Solvent | Yield (%) |

|---|---|---|---|

| 120 | 24 hours | Dimethylformamide | 69 |

| 160 | 0.5 hours | Dimethylformamide | 63-64 |

| 190 | 3 hours | Neat conditions | 49-51 |

The cyclization approach has demonstrated particular effectiveness for the synthesis of 2,5-disubstituted pyrrolidines with high diastereoselectivity [27]. Microwave-assisted conditions have been shown to significantly reduce reaction times while maintaining comparable yields to conventional heating methods [27].

Modern Synthetic Strategies

Modern synthetic strategies have revolutionized the preparation of pyrrolidin-2-one derivatives through the development of more efficient and selective methodologies [32]. These contemporary approaches emphasize stereoselectivity, atom economy, and environmental sustainability [35].

Catalytic Methods for Stereocontrol

Catalytic methods for stereocontrol have emerged as crucial tools for the asymmetric synthesis of pyrrolidin-2-one derivatives [12] [15]. Pyrrolidine-based organocatalysts, particularly 3-pyrrolidinecarboxylic acid derivatives, have demonstrated exceptional efficiency in enantioselective transformations [12].

Research has established that the acid group at the β-position of the pyrrolidine ring plays a critical role in directing stereoselectivity [15]. Both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid efficiently catalyze reactions with α-imino esters under mild conditions, affording products with anti/syn ratios up to 99:1 and enantioselectivities exceeding 99% [15].

| Catalyst | Anti/Syn Ratio | Enantioselectivity (%) | Reaction Conditions |

|---|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | >99:1 | >99 | Mild conditions, α-imino esters |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | 99:1 | >99 | Aldehydes with α-imino esters |

| Proline sulfonamide derivatives | >95:5 | 91-99 | Aldol reactions, 2 mol% loading |

Advanced organocatalytic systems utilizing proline-derived sulfonamides have achieved remarkable stereoselectivity with catalyst loadings as low as 2 mol% [28]. These catalysts demonstrate superior performance in aldol reactions, providing both high chemical yields and excellent diastereoselectivity [28].

Lewis Acid-Mediated Transformations

Lewis acid-mediated transformations have proven highly effective for the synthesis of pyrrolidin-2-one derivatives through various mechanistic pathways [16] [17]. These methods often involve the activation of electrophilic centers to facilitate nucleophilic attack and subsequent cyclization [26].

Titanium tetrachloride has emerged as a particularly effective Lewis acid catalyst for stereoselective cyclization reactions [26]. Research has demonstrated that as little as 5 mol% titanium tetrachloride can catalyze the formal [3+2] cycloaddition of alkylidene oxindoles with oxazoles to afford spirooxindole-pyrrolines with excellent yields and diastereoselectivity [26].

The use of zinc triflate in combination with photoredox catalysis has enabled unprecedented C-N bond cleavage reactions in pyrrolidine systems [16] [18]. This methodology involves single-electron transfer to amide carbonyl groups, followed by site-selective cleavage at the C2-N bond [18]. Cyclic voltammetry studies have confirmed that Lewis acids are crucial for promoting electron transfer from photoredox catalysts to amide substrates [18].

| Lewis Acid | Loading (mol%) | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|---|

| Titanium tetrachloride | 5-20 | [3+2] Cycloaddition | 90 | 91:9 dr |

| Zinc triflate | 20 | Photoredox C-N cleavage | 64-97 | Site-selective |

| Scandium triflate | 20 | Spiro-cyclization | 85-95 | >90:10 dr |

Biocatalytic Approaches

Biocatalytic approaches represent cutting-edge methodologies for the synthesis of pyrrolidin-2-one derivatives with exceptional stereoselectivity [19] [21]. These environmentally friendly methods utilize enzymes to catalyze transformations under mild conditions while achieving high levels of enantio- and diastereoselectivity [21].

Laccase-catalyzed oxidations have demonstrated remarkable efficiency in the synthesis of highly functionalized pyrrolidine-2,3-diones [19]. Myceliophthora thermophila laccase (Novozym 51003) catalyzes the oxidation of catechols to ortho-quinones, which subsequently undergo 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form products containing all-carbon quaternary stereocenters [19].

| Enzyme | Substrate | Reaction Conditions | Yield (%) | Products |

|---|---|---|---|---|

| Myceliophthora thermophila laccase | Catechols | Mild conditions | 42-91 | 13 pyrrolidine-2,3-diones |

| Imine reductases | α,β-Unsaturated imines | NADP+ cofactor, 20-30°C | 85-95 | Chiral pyrrolidines |

| Old Yellow Enzyme variants | Enones | pH 7-8, 10-30°C | 70-90 | Reduced pyrrolidine derivatives |

One-pot biocatalytic cascades have been developed for the asymmetric synthesis of primary, secondary, and tertiary amines bearing pyrrolidine frameworks [21]. These systems utilize multiple enzymes in concurrent or sequential modes, achieving excellent stereoselectivity while maintaining high atom economy [21].

One-Pot Synthesis Protocols

One-pot synthesis protocols have emerged as highly efficient strategies for the preparation of pyrrolidin-2-one derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [22] [31]. These methodologies combine multiple synthetic transformations into a single reaction vessel, minimizing purification steps and reducing waste generation [20].

A particularly effective one-pot protocol involves the sequential Lewis acid-catalyzed ring opening of donor-acceptor cyclopropanes, followed by lactamization and dealkoxycarbonylation [31]. This four-step sequence can be performed without intermediate purification, requiring chromatographic purification only at the final stage [31]. The protocol has been successfully scaled up using 1.00 g of starting cyclopropane, achieving 79% yield of the target pyrrolidone [31].

| Starting Material | Scale (mmol) | Overall Yield (%) | Purification Steps | Reaction Time |

|---|---|---|---|---|

| Trimethoxyphenyl cyclopropane | 3.08 | 79 | 1 | 4 steps, one-pot |

| Benzylamine derivatives | 1-4 | 32-70 | 1 | 24 hours total |

| Aniline derivatives | 1-4 | 65-85 | 1 | 7 hours reflux |

Alternative one-pot methodologies utilize pyrrolidine as an organocatalyst for four-component reactions [20]. These protocols combine β-ketoesters, hydrazines, ethyl glyoxalate or ethyl pyruvate, and malononitrile in ethanol under reflux conditions to afford complex heterocyclic products in yields ranging from 79% to 94% [20].

The development of one-pot biocatalytic synthesis has enabled the preparation of N-methylpyrrolidine from 1,4-butanediol and methylamine using copper- and nickel-modified zeolite catalysts [22]. This green process achieves over 90% yield under optimized conditions and demonstrates excellent catalyst recyclability [22].

Optimization Parameters

The optimization of synthetic parameters plays a crucial role in maximizing the efficiency and selectivity of pyrrolidin-2-one synthesis [30]. Systematic investigation of reaction conditions through design of experiments approaches has revealed critical relationships between various parameters and reaction outcomes [30].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency and selectivity in pyrrolidin-2-one synthesis [23] [24]. Comprehensive studies have demonstrated that solvent polarity and nucleophilicity parameters correlate directly with reaction outcomes [24].

Research on nucleophilic aromatic substitution reactions of difluoronitrobenzene with pyrrolidine has revealed optimal conditions using face-centered central composite design [30]. The systematic evaluation of residence time (0.5-3.5 minutes), temperature (30-70°C), and pyrrolidine equivalents (2-10) identified conditions yielding 93% of the desired ortho-substituted product [30].

| Solvent System | Polarity (E_T) | Reaction Efficiency | Selectivity | Comments |

|---|---|---|---|---|

| Dimethyl sulfoxide/ethyl acetate (1:9) | 41.29 | High | >85:15 | Optimal for less polar conditions |

| N-butylpyrrolidone/1,3-dioxolane (2:8) | 42-44 | High | >90:10 | Green alternative |

| Dichloromethane | 40.7 | Moderate | Variable | Standard conditions |

| Toluene | 33.9 | Low | Poor | Reduced reactivity |

The use of pyrrolidine as a base for fluorenylmethyloxycarbonyl removal has enabled the expansion of available solvent polarity ranges [23]. Less polar binary solvent mixtures such as dimethyl sulfoxide/ethyl acetate (1:9) demonstrate superior performance compared to traditional polar solvents [23].

Temperature and Reaction Time Considerations

Temperature and reaction time optimization represents critical factors in achieving high yields and selectivity in pyrrolidin-2-one synthesis [25] [29]. Systematic studies have established clear relationships between thermal parameters and reaction outcomes [27].

Industrial synthesis of pyrrolidine from putrescine demonstrates the importance of temperature control [25]. The reaction proceeds optimally at temperatures ranging from 100°C at the beginning to 160°C at termination, with careful monitoring required to prevent formation of pyrroline byproducts [25].

| Temperature (°C) | Reaction Time | Conversion (%) | Selectivity | Byproduct Formation |

|---|---|---|---|---|

| 100-120 | 24 hours | 65-75 | High | Minimal |

| 160 | 0.5-3 hours | 85-95 | Moderate | Increased pyrroline |

| 190-210 | 3 hours | 70-85 | Variable | Significant byproducts |

Microwave-assisted synthesis has demonstrated significant advantages in temperature control and reaction time reduction [27]. Comparative studies show that microwave heating at 210°C for 3 hours achieves comparable yields to conventional heating at 190°C for 72 hours [27].

Advanced kinetic studies utilizing reaction progress kinetic analysis have enabled detailed understanding of temperature effects on pyrrolidine formation [30]. These investigations reveal first-order kinetics with respect to substrates and provide activation energy parameters crucial for process optimization [30].

Catalyst Loading Impact on Stereoselectivity

Catalyst loading optimization represents a critical parameter in achieving both high efficiency and stereoselectivity in pyrrolidin-2-one synthesis [32] [28]. Systematic studies have revealed optimal catalyst concentrations that balance reaction rate with selectivity requirements [31].

Research on proline-derived organocatalysts has demonstrated that catalyst loadings as low as 0.05 mol% can achieve excellent stereoselectivity in conjugate addition reactions [32]. The correlation between catalyst loading and stereoselectivity follows a complex relationship that depends on substrate structure and reaction conditions [32].

| Catalyst | Loading (mol%) | Enantioselectivity (%) | Diastereoselectivity | Reaction Time |

|---|---|---|---|---|

| H-D-Pro-Pip-Glu-NH₂ | 0.05 | >95 | >95:5 | 12-24 hours |

| Proline sulfonamide | 2.0 | 91-99 | >99:1 | 6-12 hours |

| Nickel perchlorate | 20 | 85-95 | >90:10 | 1-3 hours |

Lewis acid catalyst optimization has revealed that nickel perchlorate hexahydrate loading between 10-20 mol% provides optimal balance between reaction rate and selectivity [31]. Decreasing the loading below 10 mol% results in significantly reduced yields, while higher loadings do not improve selectivity [31].

Ionic liquid-supported pyrrolidine catalysts have demonstrated excellent recyclability with maintained stereoselectivity over multiple cycles [32]. These systems achieve 85-95% yields with excellent diastereoselectivity (>99:1) and can be recycled up to eight times with only modest loss of catalytic activity [32].